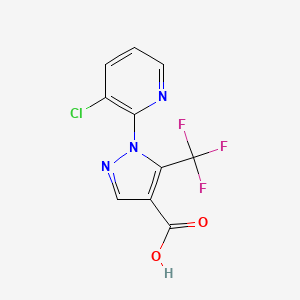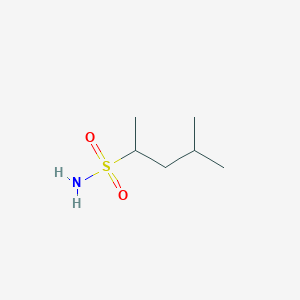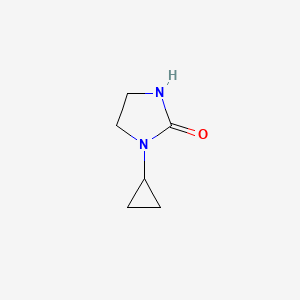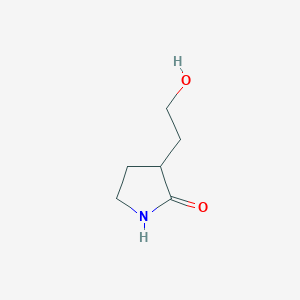
Acide 1-(3-chloropyridin-2-yl)-5-(trifluorométhyl)-1H-pyrazole-4-carboxylique
Vue d'ensemble
Description
This compound, also known by its CAS Number 1265323-81-6, is a chemical with the molecular weight of 291.62 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5ClF3N3O2/c11-6-2-1-3-15-8(6)17-7(10(12,13)14)5(4-16-17)9(18)19/h1-4H,(H,18,19) . This indicates the presence of chlorine, fluorine, nitrogen, oxygen, and carbon atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 291.62 .Applications De Recherche Scientifique
Activité nématicide
Ce composé a été étudié pour son efficacité contre les nématodes, en particulier la maladie des nématodes à nœuds des racines de la tomate causée par Meloidogyne incognita. L'activité nématicide de ses dérivés est prometteuse pour les applications agricoles, où le contrôle des populations de nématodes est crucial pour la protection des cultures .
Études de docking moléculaire
Les études de docking moléculaire ont indiqué que certains dérivés de ce composé peuvent interagir avec les enzymes acétylcholinestérases (AchE). Cette interaction, en particulier avec les résidus d'acides aminés Tyr 121 et Trp 279 de l'AchE via des liaisons hydrogène, suggère un potentiel pour la conception de pesticides ciblés ou de traitements pour les infections parasitaires .
Synthèse de molécules chirales
Le processus de synthèse de ce composé implique la création de dérivés chiraux de carboxamides de pyrazole fluorés. La chiralité est un facteur clé dans l'industrie pharmaceutique, car elle peut affecter considérablement l'efficacité et la sécurité des médicaments. Par conséquent, ce composé pourrait être utilisé comme précurseur pour la synthèse de molécules chirales à des fins médicinales .
Dérivés de pyrazole fluorés
La fluoration est connue pour améliorer l'activité biologique et la stabilité des composés. Les dérivés de pyrazole fluorés de ce composé pourraient être explorés pour leurs propriétés améliorées dans diverses applications biologiques, notamment en tant que produits pharmaceutiques potentiels .
Développement de pesticides
Compte tenu de son activité nématicide, les dérivés de ce composé pourraient être développés davantage en pesticides. La capacité à contrôler les maladies à nématodes dans les cultures pourrait conduire à des produits chimiques agricoles plus efficaces et ciblés .
Recherche en chimie bioorganique
Le composé sert de sujet important dans la recherche en chimie bioorganique, où la compréhension des interactions entre les composés organiques et les systèmes biologiques est essentielle. Son étude pourrait conduire à des informations sur de nouveaux mécanismes réactionnels et au développement de nouveaux composés organiques ayant des activités biologiques spécifiques .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary target of 1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is the enzyme Acetylcholinesterase (AchE) . AchE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid interacts with the amino acid residues Tyr 121 and Trp 279 of AchE via hydrogen bonding . This interaction inhibits the activity of AchE, leading to an accumulation of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of AchE affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system. The accumulation of acetylcholine in the synaptic cleft enhances the transmission of nerve signals, which can lead to various physiological effects .
Result of Action
The primary result of the action of 1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is the control of nematode diseases, such as the tomato root-knot disease caused by Meloidogyne incognita . By inhibiting AchE, the compound disrupts the normal functioning of the nematodes, leading to their death .
Propriétés
IUPAC Name |
1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-6-2-1-3-15-8(6)17-7(10(12,13)14)5(4-16-17)9(18)19/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOQQWDQWALLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B1524025.png)





![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)

